molecular formula C26H26N2O4 B13811270 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B13811270
M. Wt: 430.5 g/mol
InChI Key: DRNGNHZMWPDLSG-UHFFFAOYSA-N
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Description

ACETAMIDE,N-[2-(4-METHOXYPHENYL)-5-BENZOXAZOLYL]-2-[5-METHYL-2-(ISOPROPYL)PHENOXY]-: is a complex organic compound with a unique structure that includes a benzoxazole ring, a methoxyphenyl group, and an isopropylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[2-(4-METHOXYPHENYL)-5-BENZOXAZOLYL]-2-[5-METHYL-2-(ISOPROPYL)PHENOXY]- typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the methoxyphenyl group, and the attachment of the isopropylphenoxy group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and isopropylphenoxy groups.

    Reduction: Reduction reactions may target the benzoxazole ring or the acetamide group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which ACETAMIDE,N-[2-(4-METHOXYPHENYL)-5-BENZOXAZOLYL]-2-[5-METHYL-2-(ISOPROPYL)PHENOXY]- exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The benzoxazole ring and the methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-Methoxy-2-methylphenyl)acetamide
  • Acetamide, N-(2-methoxyphenyl)-
  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-

Uniqueness: The unique combination of the benzoxazole ring, methoxyphenyl group, and isopropylphenoxy group distinguishes ACETAMIDE,N-[2-(4-METHOXYPHENYL)-5-BENZOXAZOLYL]-2-[5-METHYL-2-(ISOPROPYL)PHENOXY]- from other similar compounds

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O4/c1-16(2)21-11-5-17(3)13-24(21)31-15-25(29)27-19-8-12-23-22(14-19)28-26(32-23)18-6-9-20(30-4)10-7-18/h5-14,16H,15H2,1-4H3,(H,27,29)

InChI Key

DRNGNHZMWPDLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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